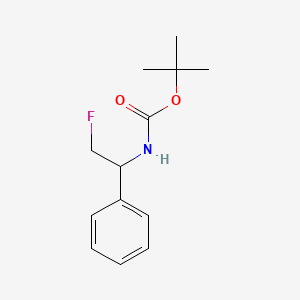

N-Boc-2-fluoro-1-phenylethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2006278-27-7 |

|---|---|

Molecular Formula |

C13H18FNO2 |

Molecular Weight |

239.29 g/mol |

IUPAC Name |

tert-butyl N-(2-fluoro-1-phenylethyl)carbamate |

InChI |

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16) |

InChI Key |

URSFJYUZIMUYRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CF)C1=CC=CC=C1 |

Origin of Product |

United States |

Strategic Significance of Fluorinated Chiral Amines in Advanced Synthetic Methodologies

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.org Fluorinated chiral amines, in particular, are highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. openaccessgovernment.org

The presence of a fluorine atom can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. acs.orgnih.gov This is due to the high electronegativity and small size of the fluorine atom, which can influence the electronic properties and conformation of the molecule. nih.gov Consequently, the development of methods for the asymmetric synthesis of fluorinated amines is a major focus of current research. nih.govmdpi.comacs.org

Catalytic asymmetric fluorination and the use of chiral fluorinating reagents are among the advanced methodologies being explored to create these valuable compounds with high enantiomeric purity. mdpi.combeilstein-journals.org The synthesis of chiral α-fluoroalkyl-α-amino acids, for instance, often employs either nucleophilic or electrophilic fluorinating agents. mdpi.com

The Role of the N Boc Protecting Group in Enabling Complex Molecular Transformations

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. wikipedia.orgontosight.ai Its popularity stems from its ability to render the amine less reactive, preventing it from participating in unwanted side reactions during a multi-step synthesis. total-synthesis.comresearchgate.net

The Boc group is stable under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation, but can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. wikipedia.orgtotal-synthesis.com This "orthogonality" allows for the selective deprotection of the Boc-protected amine in the presence of other protecting groups, a critical feature in the synthesis of complex molecules like peptides. ontosight.ainumberanalytics.com

The protection of an amine as a Boc-carbamate is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comlibretexts.org The mechanism involves the nucleophilic attack of the amine on the anhydride, forming a stable carbamate (B1207046). total-synthesis.com This straightforward and efficient protection strategy, combined with the mild deprotection conditions, makes the N-Boc group an indispensable tool for modern organic chemists. researchgate.netnih.govresearchgate.netorganic-chemistry.org

Overview of Research Trajectories in Phenylethylamine Chemistry

Stereoselective and Enantioselective Synthesis Approaches

The creation of the two stereocenters in this compound necessitates the use of sophisticated asymmetric synthetic methodologies. These approaches can be broadly categorized into catalytic asymmetric reactions and substrate-controlled diastereoselective methods.

Asymmetric Catalytic Systems for C-C and C-N Bond Formation

Catalytic methods offer the advantage of using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both transition-metal catalysis and organocatalysis have proven effective in the asymmetric synthesis of β-fluoroamines.

The direct aminofluorination of alkenes is a powerful strategy for the simultaneous introduction of both the amine and fluorine functionalities. Transition metal catalysts, particularly those based on palladium and copper, have been instrumental in developing enantioselective variants of this reaction.

Palladium-catalyzed aminofluorination of styrenes and their derivatives can provide access to chiral β-fluoroamines. While direct enantioselective examples for this compound are not extensively documented, related transformations highlight the potential of this approach. For instance, the copper-catalyzed three-component aminofluorination of alkenes using O-benzoylhydroxylamines as alkylamine precursors offers a practical route to a wide range of β-fluorinated alkylamines. nih.gov This method demonstrates high regioselectivity and good functional group tolerance. nih.gov The use of N-Boc protected piperazine (B1678402) as the amine source in the aminofluorination of styrene (B11656) derivatives has been shown to proceed with good yields, as illustrated in the table below.

| Entry | Alkene | Amine Precursor | Yield (%) |

|---|---|---|---|

| 1 | Styrene | N-Boc-piperazine derivative | 62 |

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive transition metals. For the synthesis of chiral β-fluoroamines, a prominent organocatalytic strategy involves the enantioselective α-fluorination of an aldehyde, followed by reductive amination. nih.govresearchgate.net

This two-step, one-pot approach provides rapid access to a diverse range of enantiopure β-fluoroamines. nih.gov The initial α-fluorination is typically catalyzed by a chiral imidazolidinone, such as a MacMillan catalyst, using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). The resulting chiral α-fluoroaldehyde can then be subjected to reductive amination to install the desired amine functionality. This methodology has been shown to be highly efficient, affording excellent yields and enantioselectivities for a variety of substrates. nih.gov

| Aldehyde | Amine | Yield (%) | ee (%) |

|---|---|---|---|

| 3-Phenylpropanal | Benzylamine | 75 | 98 |

| Hexanal | Benzylamine | 82 | >99 |

| Cinnamaldehyde | Benzylamine | 64 | 94 |

Another organocatalytic approach involves the asymmetric Mannich reaction of fluorinated enol silyl (B83357) ethers with N-sulfonyl ketimines, catalyzed by a bifunctional urea (B33335) derivative. This method provides access to Cα-tetrasubstituted α-amino acid derivatives containing a fluoroalkyl group with high yields and stereoselectivities. rsc.org

Chiral Auxiliary-Driven Diastereoselective Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary can be removed and often recycled. This strategy is widely used for the synthesis of complex chiral molecules.

A common approach for the synthesis of chiral amines involves the use of N-tert-butanesulfinamide (Ellman's auxiliary). cas.cn The diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imines is a reliable method for preparing a wide range of chiral amines. In the context of this compound, a plausible route would involve the reaction of a fluorinated nucleophile with an N-tert-butanesulfinyl imine derived from benzaldehyde.

Alternatively, the diastereoselective fluorination of an enolate derived from a chiral N-acyl oxazolidinone (Evans auxiliary) can be employed. For instance, the fluorination of an N-(2-phenylacetyl)oxazolidin-2-one using NFSI can afford a fluorinated product with good diastereoselectivity. Subsequent reductive cleavage of the auxiliary would yield the corresponding chiral 2-fluoro-2-phenylethanol, which could then be converted to the target amine. beilstein-journals.org

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. While the maximum theoretical yield for the desired enantiomer is 50%, this method can be highly effective for obtaining enantiomerically pure compounds.

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of conventional kinetic resolution by continuously racemizing the slower-reacting enantiomer in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

A highly effective DKR strategy for the synthesis of chiral β-fluoro amines involves the nucleophilic fluoroalkylation of imines. cas.cn In this approach, a fluoromethyl sulfoximine (B86345) reagent is used in a stereoselective addition to an imine. Mechanistic studies suggest that the reaction proceeds through a dynamic kinetic resolution of the α-fluorinated carbanion, leading to high diastereoselectivity. cas.cn This method has been successfully applied to a broad range of substrates, affording the desired β-fluoro amines in high yields and with excellent diastereomeric ratios. cas.cn

| Substrate (Imine) | Yield (%) | dr |

|---|---|---|

| N-(1-phenylethylidene)aniline | 90 | 98:2 |

| N-(1-(4-bromophenyl)ethylidene)aniline | 85 | 97:3 |

| N-(1-(naphthalen-2-yl)ethylidene)aniline | 82 | 98:2 |

Targeted Fluorination Strategies

Targeted fluorination involves the introduction of a fluorine atom into a molecule at a specific position, often as a late-stage modification. This can be achieved through various methods, including nucleophilic and electrophilic fluorination.

For the synthesis of this compound, a targeted fluorination approach could start from N-Boc-1-phenylethanamine. However, direct C-H fluorination at the β-position is challenging. A more common strategy involves the conversion of a hydroxyl group to a fluorine atom. For example, starting from N-Boc-1-phenyl-2-ethanol, the hydroxyl group can be activated (e.g., as a tosylate or mesylate) and then displaced by a nucleophilic fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride.

Another approach is the hydrofluorination of aziridines. Lewis base catalysis can be used to generate amine-HF reagents in situ from a stable fluoride source like benzoyl fluoride. These reagents can then open N-protected aziridines to provide β-fluoroamines. This method has been shown to be effective for a range of aziridine (B145994) substrates, including those with Boc protection. ucla.edu

Electrophilic Fluorination in Chiral Scaffold Construction

Electrophilic fluorination provides a direct method for introducing fluorine into organic molecules by reacting a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond have become the preferred choice due to their stability, safety, and effectiveness. juniperpublishers.comwikipedia.org Common N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgnih.gov

The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org Regardless of the precise mechanism, highly efficient and stereoselective methods have been developed. For instance, the asymmetric α-fluorination of carbonyl compounds using a copper catalyst and a chiral ligand has been demonstrated. nih.gov This approach allows for the construction of chiral scaffolds that can be further elaborated to yield enantiomerically enriched fluoroamines.

A general strategy involves the organocatalytic α-fluorination of an aldehyde, followed by reduction to a β-fluoroalcohol. nih.gov This alcohol can then be converted to a suitable leaving group and displaced by an amine to afford the desired β-fluoroamine. nih.gov This method offers a reliable route to chiral β-fluoroamines with high enantioselectivity. nih.gov

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Features |

| N-Fluorobenzenesulfonimide | NFSI | Commercially available, stable, and effective for a wide range of substrates. juniperpublishers.com |

| Selectfluor | F-TEDA-BF4 | A powerful, commercially available electrophilic fluorinating agent. nih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective fluorinating agent, though less common than NFSI. wikipedia.org |

Nucleophilic Fluorination Pathways, including Aziridine Ring Opening

Nucleophilic fluorination offers an alternative and often complementary approach to the synthesis of fluorinated organic compounds. wikipedia.org A particularly effective strategy for the synthesis of β-fluoroamines involves the ring-opening of aziridines with a fluoride nucleophile. researchgate.netresearchgate.netucla.edu

The regioselectivity of aziridine ring-opening can be influenced by the nature of the nucleophile and the substituents on the aziridine ring. nih.gov For "non-activated" aziridines, activation is often necessary prior to nucleophilic attack. researchgate.net Reagents like triethylamine (B128534) trihydrofluoride (Et3N·3HF) can serve as both an activator and a fluoride source, facilitating the ring-opening to produce a mixture of regioisomeric fluoroamines. researchgate.net

Lewis base catalysis can be employed to generate amine-HF reagents in situ from sources like benzoyl fluoride, which can then effectively open aziridines to form β-fluoroamines. ucla.edu This method demonstrates broad substrate scope and can be applied to the synthesis of medicinally relevant building blocks. ucla.edu Furthermore, enantioselective ring-opening of meso-aziridinium ions with alkali metal fluorides can be achieved using chiral hydrogen-bonding phase-transfer catalysts, yielding β-fluoroamines with high enantiomeric excess. nih.gov

The direct radiolabeling of biomolecules with fluorine-18 (B77423) has been accomplished through the nucleophilic ring-opening of activated aziridines, highlighting the utility of this method in positron emission tomography (PET). colab.ws

Table 2: Nucleophilic Fluorination of Aziridines

| Fluoride Source | Catalyst/Activator | Key Features |

| Triethylamine trihydrofluoride (Et3N·3HF) | Self-activating | Effective for "non-activated" aziridines, yielding regioisomeric products. researchgate.net |

| Benzoyl fluoride/HFIP | DBN (Lewis base) | In situ generation of amine-HF reagent, broad substrate scope. ucla.edu |

| Potassium fluoride (KF) | Chiral bis-urea catalyst | Enantioselective desymmetrization of meso-aziridinium ions. nih.gov |

| [¹⁸F]Fluoride | - | Used for direct radiolabeling of biomolecules for PET imaging. colab.ws |

Deoxyfluorination and Trifluoromethylthiolation Approaches

Deoxyfluorination is a powerful method for converting alcohols into the corresponding alkyl fluorides. hyphadiscovery.comnih.gov This one-step nucleophilic substitution is particularly useful for late-stage fluorination in drug discovery. hyphadiscovery.com Reagents like PyFluor and PhenoFluor have been developed to be stable, selective, and suitable for a broad range of substrates, including those with sensitive functional groups like amino acid derivatives. researchgate.netsigmaaldrich.comorganic-chemistry.org The reaction typically proceeds with an inversion of stereochemistry. researchgate.net

Trifluoromethylthiolation introduces the SCF₃ group, which can significantly enhance the local hydrophobicity of peptides and other biomolecules. nih.gov Methods have been developed for the regioselective trifluoromethylthiolation of amino acid residues like tryptophan and tyrosine within peptides. nih.gov This late-stage functionalization provides a valuable tool for modifying the properties of biologically active compounds. nih.gov

Remote and Regioselective C-H Fluorination Methodologies

Recent advancements have enabled the direct fluorination of C-H bonds at positions remote from existing functional groups. nih.gov These methods often rely on strategies like 1,5-hydrogen atom transfer or metal migration to achieve distal selectivity. nih.gov While not yet a mainstream approach for the synthesis of this compound, these emerging technologies hold promise for creating novel fluorinated analogues that are difficult to access through traditional methods.

Regioselective fluorination of allenes using I(I)/I(III) catalysis with an HF source has been developed to produce secondary and tertiary propargylic fluorides. nih.gov This strategy addresses the challenge of controlling regioselectivity in allene (B1206475) functionalization. nih.gov

Convergent and Divergent Synthetic Routes from Precursors

Derivatization of Phenylethylamine Scaffolds

A common and straightforward approach to this compound involves the derivatization of a pre-existing phenylethylamine scaffold. researchgate.netrug.nlgoogle.com The synthesis often begins with a commercially available or readily prepared phenylethylamine derivative. The amino group is typically protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps. researchgate.net The introduction of the fluorine atom can then be achieved through various fluorination methods.

Palladium-catalyzed C-H activation has been utilized for the enantioselective olefination of β-alkyl phenylethylamine compounds, demonstrating a method for functionalizing the phenylethylamine backbone. nih.gov While this specific example focuses on olefination, it highlights the potential of C-H activation strategies for introducing other functionalities, including fluorine.

Transformations from Fluorinated Amino Alcohols and Carboxylic Acids

An alternative and highly effective strategy involves starting with a precursor that already contains the fluorine atom. Fluorinated amino alcohols and fluorinated carboxylic acids are valuable starting materials that can be transformed into this compound.

For example, a β-fluoroalcohol can be synthesized and then converted to the corresponding amine. nih.gov A common route involves converting the alcohol to a good leaving group, such as a triflate, followed by displacement with an amine. nih.gov

Similarly, fluorinated carboxylic acids can be converted to the target amine through various synthetic transformations. nih.gov For instance, a fluorinated phenylalanine derivative can be synthesized and then decarboxylated or otherwise transformed to the desired phenylethylamine structure. nih.gov The synthesis of fluorinated amino acids themselves has been extensively studied, with methods available for producing a wide variety of fluorinated analogues. researchgate.netbeilstein-journals.org

An in-depth examination of the synthetic and manipulative strategies surrounding this compound and its analogs reveals a sophisticated landscape of modern organic chemistry. The precise control over the introduction and removal of the tert-butyloxycarbonyl (Boc) protecting group, coupled with advanced methods for amine synthesis, is fundamental to the construction of complex, functionalized molecules. This article delves into specific methodologies that underscore the precision required in contemporary synthetic endeavors.

Advanced Applications in Complex Molecular Synthesis and Ligand Design

Chiral Building Block in Asymmetric Catalysis and Synthesis

The inherent chirality of N-Boc-2-fluoro-1-phenylethanamine makes it a highly sought-after starting material in asymmetric synthesis. mdpi.com Its pre-defined stereochemistry allows for the transfer of chirality to new molecules, enabling the selective synthesis of a single enantiomer of a target compound. This is of paramount importance in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different biological activities. nih.gov

Precursor to Enantiopure β-Fluoroamines and Amino Alcohols

This compound serves as a key precursor for the synthesis of enantiomerically pure β-fluoroamines. The term β-fluoroamine refers to an organic compound containing a fluorine atom and an amino group on adjacent carbon atoms. These motifs are of significant interest in drug discovery due to the ability of the fluorine atom to modulate the basicity of the amine and influence binding interactions with biological targets. nih.govnih.gov The synthesis of these compounds can be achieved through various strategies, including the catalyzed addition of α-fluoro nitroalkanes to imines, followed by a denitration step. nih.govnih.gov While direct synthesis from this compound is a logical approach, specific documented examples are still emerging in the literature.

Furthermore, this chiral building block is instrumental in the preparation of enantiopure β-amino alcohols. These compounds, which feature both an amino and a hydroxyl group, are fundamental components of many natural products and pharmaceuticals. sigmaaldrich.comfishersci.com The synthesis of chiral 1,2-amino alcohols can be achieved through highly effective ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, yielding products with excellent enantioselectivity. researchgate.net The conversion of this compound to the corresponding amino alcohol can be envisioned through deprotection of the Boc group followed by diazotization and hydrolysis, or through more sophisticated stereoretentive methods. The presence of the fluorine atom in the resulting amino alcohol can introduce unique conformational constraints and electronic properties.

A general strategy for the synthesis of vicinal anti-amino alcohols involves the reaction of N-tert-butanesulfinyl aldimines with cyclopropanols, which proceeds with high diastereoselectivity. nih.gov This highlights the importance of chiral amine derivatives in controlling the stereochemical outcome of complex reactions.

| Precursor | Target Molecule | Key Transformation | Significance |

| This compound | Enantiopure β-Fluoroamine | Deprotection and functionalization | Access to key pharmacophores |

| This compound | Enantiopure β-Amino Alcohol | Deprotection and conversion of amine | Synthesis of bioactive motifs |

Intermediate in the Construction of Functionalized Phenylethylamine Scaffolds

The phenylethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurotransmitters and drugs. This compound serves as an ideal intermediate for the construction of functionalized derivatives of this important scaffold. researchgate.net The Boc protecting group can be readily removed under acidic conditions, allowing for the introduction of a wide variety of substituents at the nitrogen atom. This enables the synthesis of diverse libraries of phenylethylamine analogs for structure-activity relationship (SAR) studies.

The fluorine atom at the β-position provides a unique handle for further molecular modifications and can significantly impact the pharmacological profile of the resulting compounds. For instance, the introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter the pKa of the amine. nih.gov The use of chiral 1-phenylethylamine (B125046) as a chiral auxiliary has been extensively reviewed and demonstrates the power of this structural motif in directing the stereochemical outcome of reactions. mdpi.comnih.gov By starting with enantiopure this compound, chemists can ensure the stereochemical integrity of the final products.

Development of Chiral Ligands and Organocatalysts from Derivatives

The development of new chiral ligands and organocatalysts is a major driving force in the field of asymmetric synthesis. Derivatives of this compound are promising candidates for the design of novel catalytic systems.

Design Principles for Chiral Inducers

An effective chiral inducer must possess a well-defined three-dimensional structure that can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. mdpi.com The phenylethylamine framework, with its rigid phenyl group and stereogenic center, provides an excellent scaffold for the design of such inducers. The fluorine atom in this compound can play a crucial role in fine-tuning the steric and electronic properties of the resulting ligand or catalyst. For example, the electronegativity of fluorine can influence the Lewis basicity of nearby functional groups, which can in turn affect the catalytic activity.

The design of effective chiral auxiliaries often relies on the principle of steric hindrance, where a bulky group attached to the chiral scaffold blocks one face of the reacting molecule, forcing the incoming reagent to attack from the opposite face. The phenyl group of this compound can serve as such a steric directing group. The pseudoephenamine system, a close analog, has been shown to be a highly effective chiral auxiliary in asymmetric alkylation reactions, often providing superior diastereoselectivities compared to pseudoephedrine. nih.gov

Application in Enantioselective Transformations

Derivatives of this compound can be elaborated into a variety of chiral ligands for metal-catalyzed enantioselective transformations. For example, the amine functionality can be used to coordinate to a metal center, while the chiral backbone induces asymmetry in the catalytic process. Chiral ligands bearing the 1-phenylethylamine moiety have been successfully employed in a range of asymmetric reactions. nih.gov

Furthermore, the development of organocatalysis has opened up new avenues for the use of small chiral organic molecules as catalysts. nih.govgreyhoundchrom.combeilstein-journals.org Derivatives of this compound are attractive candidates for the development of novel organocatalysts. For instance, the amine group could be part of a prolinamide structure, a common motif in organocatalysis. Proline-based fluorinated dipeptides have been shown to be effective organocatalysts for the asymmetric aldol (B89426) reaction. mdpi.com The incorporation of the fluoro-phenylethylamine moiety could lead to catalysts with unique reactivity and selectivity profiles.

| Catalyst Type | Potential Application | Role of Fluoro-Phenylethylamine Moiety |

| Chiral Ligand for Metal Catalysis | Asymmetric Hydrogenation, C-C bond formation | Induces chirality at the metal center |

| Organocatalyst | Asymmetric Aldol, Michael, and Mannich reactions | Forms a chiral enamine or iminium ion intermediate |

Strategic Intermediates for Bioactive Compound Development

The unique structural features of this compound make it a valuable strategic intermediate for the synthesis of a wide range of bioactive compounds. nih.govresearchgate.netnih.gov The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties. mdpi.com

Fluorinated analogs of phenylalanine, for example, have been incorporated into peptides and proteins to study their structure and function, and have also shown potential as therapeutic agents. nih.govresearchgate.net The synthesis of complex fluorinated amino acids can be achieved using chiral nickel(II) complexes, where a chiral ligand directs the stereoselective alkylation of a glycine (B1666218) equivalent. researchgate.net this compound could serve as a precursor to chiral ligands for such transformations or be incorporated directly into peptide-like structures.

The synthesis of fluorinated analogs of existing drugs is a common strategy in drug discovery to improve their efficacy and safety profiles. For example, fluorinated versions of phenylethanolamine-based drugs could be synthesized starting from this compound. The fluorine atom could block metabolic pathways, leading to a longer duration of action, or it could enhance binding to the target receptor, resulting in increased potency.

Introduction of Chiral Fluorinated Motifs

The synthesis of enantiomerically pure molecules is a critical challenge in drug development, as different stereoisomers of a drug can have vastly different biological activities. This compound serves as a key building block for introducing chiral β-fluorinated amine motifs into larger, more complex structures. The presence of fluorine at the β-position to the nitrogen atom significantly influences the molecule's chemical and physical properties.

Fluorinated chiral amines are recognized as highly important components in medicinal chemistry. nih.gov The introduction of fluorine can lower the basicity of the amine group, a modification that can enhance the bioavailability of a potential drug molecule. nih.gov The synthesis of these motifs often relies on stereoselective methods to ensure high enantiomeric purity. One major strategy involves the stereoselective addition or asymmetric reduction of fluorinated N-tert-butylsulfinyl imines, which is noted for its high stereoselectivity and broad substrate scope. nih.gov

Research has demonstrated various successful approaches to creating chiral fluorinated compounds with high enantiomeric excess (ee). For instance, catalytic enantioselective fluorination of β-ketophosphonates using chiral Palladium complexes has been shown to produce fluorinated products in a highly enantioselective manner, achieving 94–98% ee. researchgate.net Similarly, the alkylation of glycine derivatives using specific chiral auxiliaries has yielded enantiomerically enriched (S)-fluorinated phenylalanine derivatives. nih.gov These methods underscore the advanced synthetic strategies available for preparing chiral fluorinated building blocks like this compound.

Table 1: Examples of Enantioselective Fluorination Methods

| Method | Substrate Type | Chiral Catalyst/Auxiliary | Enantiomeric Excess (ee) |

| Catalytic Enantioselective Fluorination researchgate.net | β-Ketophosphonates | Chiral Bis(oxazoline)-Copper Complexes | High |

| Catalytic Enantioselective Fluorination with Chiral Pd Complexes researchgate.net | β-Ketophosphonates | Chiral Pd Complexes (1-10 mol%) | 94–98% |

| Alkylation with Chiral Auxiliary nih.gov | Glycine Derivative (Ni(II) Complex) | (S)-2-[(N-Benzylprolyl)amino]benzophenone | <90% |

These synthetic advancements allow chemists to precisely install a stereocenter containing fluorine, thereby embedding unique structural and electronic properties into the target molecule.

Fine-tuning of Molecular Interactions

The substitution of hydrogen with fluorine is a widely used strategy in drug development to improve the biophysical and chemical properties of bioactive molecules. nih.gov This is due to fluorine's unique combination of properties: it is small in size, second only to hydrogen, yet it is the most electronegative element. nih.gov This high electronegativity and the strength of the carbon-fluorine bond allow for the fine-tuning of a molecule's interactions with its biological target.

Incorporating a fluorine atom, as seen in this compound, can modulate a range of molecular properties critical for ligand design: nih.govresearchgate.net

Acidity and Basicity: The electron-withdrawing nature of fluorine can decrease the pKa of nearby functional groups, such as the amine in phenylethanamine. This modification alters the ionization state of the molecule at physiological pH, which can impact its solubility, membrane permeability, and binding to target proteins. nih.gov

Conformation and Geometry: The C-F bond is longer than a C-H bond and has a distinct stereoelectronic effect. The introduction of fluorine can induce specific conformational preferences in the molecule's backbone or side chains. This conformational constraint can pre-organize a ligand into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor or enzyme.

Hydrophobicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Strategic placement of fluorine can enhance a molecule's ability to cross cellular membranes and reach its site of action.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond is a common and effective strategy to block metabolic pathways, thereby increasing the half-life and duration of action of a drug. researchgate.net

The use of fluorinated building blocks like N-Boc-2-fluoro-L-phenylalanine, a closely related compound, is widespread in the synthesis of peptides and other pharmaceuticals. chemimpex.com The incorporation of fluorine can significantly influence pharmacological properties, making these building blocks essential for developing therapeutics that target specific biological pathways with improved efficacy and stability. nih.govchemimpex.comnih.gov

Table 2: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Implication in Ligand Design |

| Basicity (pKa) | Decreases the basicity of nearby amines. nih.gov | Improved bioavailability and altered binding interactions at physiological pH. |

| Metabolic Stability | C-F bond is highly resistant to enzymatic cleavage. researchgate.net | Increased drug half-life and duration of action. |

| Lipophilicity | Generally increases. | Enhanced membrane permeability and tissue distribution. |

| Conformation | Can induce specific conformational biases due to stereoelectronic effects. | Pre-organization for optimal binding to a biological target, increasing affinity and selectivity. |

Computational and Theoretical Chemistry Approaches

Conformational Dynamics and Energy Landscape Mapping

The flexibility of the ethylamine (B1201723) chain, coupled with the steric and electronic influence of the N-Boc protecting group and the fluorine-substituted phenyl ring, gives rise to a complex potential energy surface for N-Boc-2-fluoro-1-phenylethanamine. Computational methods are instrumental in mapping this landscape to identify stable conformers and the energy barriers that separate them.

The conformational preferences of this compound are primarily dictated by the torsion angles around the Cα-Cβ and Cα-N bonds. Similar to the parent compound 2-phenylethylamine, this compound can adopt both anti (extended) and gauche (folded) conformations of the ethylamine backbone. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations, often employing functionals like B3LYP with dispersion corrections (e.g., B3LYP-D3), are well-suited to determine the relative energies of these conformers. acs.orgnih.gov

In the gauche conformation, the phenyl ring and the Boc-protected amino group are brought into proximity, allowing for stabilizing intramolecular interactions. The anti conformation, while often higher in energy for related phenylethylamines, represents a local minimum on the potential energy surface. researchgate.net

The rotation around the Cα-N bond is also a critical factor, influenced by the bulky tert-butoxycarbonyl (Boc) group. This rotation is generally more restricted than in the corresponding unprotected amine due to steric hindrance. nih.gov The rotational barrier for the formyl group in N-benzhydrylformamides, a related system with a bulky substituent on the nitrogen, has been calculated to be in the range of 20–23 kcal/mol, suggesting a significant barrier for the rotation of the Boc group as well. mdpi.com For simpler systems like ethylamine, the gauche-gauche rotational barrier is considerably lower, around 8.7 kJ/mol (approximately 2.1 kcal/mol). acs.org

Below is a hypothetical representation of the relative energies of the principal conformers of this compound, as would be determined by DFT calculations.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N-Cα-Cβ-Cipso) | Description |

|---|---|---|---|

| Gauche-I | 0.00 | ~60° | Folded conformation, stabilized by intramolecular interactions. |

| Gauche-II | 0.25 | ~-60° | Slightly higher energy folded conformer due to fluorine position. |

| Anti | 1.50 | ~180° | Extended conformation, generally less stable. |

Note: The data in this table is illustrative and based on typical values for related compounds. Actual values would require specific DFT calculations for this compound.

The relative stability of the conformers of this compound is finely tuned by a network of weak intramolecular noncovalent interactions. In the gauche conformers, a stabilizing N-H···π interaction between the amide proton and the electron-rich phenyl ring is expected to be a dominant feature, similar to what is observed in protonated 2-phenylethylamine. researchgate.netacs.org

The presence of the ortho-fluorine atom introduces the possibility of additional interactions. A weak C-H···F hydrogen bond between the fluorine atom and a C-H bond on the ethylamine backbone or the Boc group could contribute to the stability of certain conformations. nih.gov Furthermore, the fluorine substitution can modulate the quadrupolar moment of the aromatic ring, influencing the strength of the N-H···π interaction. nih.gov In some fluorinated anilinoquinazolines, a clear through-space N-H···F interaction has been characterized both experimentally and theoretically, suggesting such an interaction could also play a role in the conformational preferences of this compound. nih.gov

The Boc group itself can participate in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor. An intramolecular C-H···O interaction involving the Boc carbonyl and a C-H bond from the phenyl ring or the ethylamine backbone could provide additional stabilization to specific conformers.

| Interaction Type | Participating Groups | Estimated Energy (kcal/mol) | Conformational Influence |

|---|---|---|---|

| N-H···π | Amide N-H and Phenyl Ring | -1.5 to -3.0 | Stabilizes gauche conformers. |

| C-H···F | Ethylamine/Boc C-H and Fluorine | -0.5 to -1.5 | Contributes to the stability of specific folded conformers. |

| C-H···O | Phenyl/Ethylamine C-H and Boc C=O | -0.5 to -1.0 | Provides additional stabilization to certain orientations. |

Note: The energy values are illustrative, based on typical ranges for these types of noncovalent interactions found in the literature. nih.gov

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical methods are indispensable for understanding the intrinsic reactivity of this compound and predicting the outcomes of chemical transformations.

DFT calculations can be employed to map the potential energy surfaces of reactions involving this compound, such as deprotection, substitution, or reactions at the phenyl ring. By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined. acs.org For instance, in a study of the thermal deprotection of N-Boc protected amines, computational methods could elucidate the mechanism and the factors influencing the reaction rate. nih.gov

In the context of its synthesis, for example via the cross-coupling of an N-Boc protected aziridine (B145994) with an aryl iodide, DFT could be used to model the catalytic cycle, identify the rate-determining step, and explain the observed regioselectivity. researchgate.net Such calculations provide a molecular-level understanding of why certain products are formed preferentially.

Analysis of the electronic structure of this compound provides key insights into its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the Boc group. The LUMO is likely to be distributed over the aromatic ring, with some contribution from the carbonyl group of the Boc moiety. The fluorine substituent, being electron-withdrawing, will lower the energy of both the HOMO and LUMO, and can influence the HOMO-LUMO gap. nih.govresearchgate.net

A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov The calculated HOMO-LUMO gap for this compound using a method like B3LYP/6-31G(d) would likely fall in the range observed for substituted aromatic compounds. researchgate.net

The distribution of partial atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the electrophilic and nucleophilic sites within the molecule. The ortho-fluorine atom will induce a dipole, making the attached carbon atom electron-deficient and the fluorine atom electron-rich. The amide nitrogen will be less basic than in the free amine due to the electron-withdrawing Boc group. This charge distribution is crucial for predicting how the molecule will interact with other reagents.

| Property | Predicted Value/Description | Method of Calculation |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | DFT (e.g., B3LYP/6-31G(d)) |

| LUMO Energy | ~ 0.5 eV | DFT (e.g., B3LYP/6-31G(d)) |

| HOMO-LUMO Gap | ~ 7.0 eV | DFT (e.g., B3LYP/6-31G(d)) |

| Charge on Fluorine | Negative | NBO Analysis |

| Charge on Carbonyl Carbon | Positive | NBO Analysis |

Note: The numerical values in this table are illustrative estimates based on typical calculations for similar organic molecules and would need to be confirmed by specific quantum chemical calculations for this compound.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations provide a powerful approach to understanding the explicit interactions with solvent molecules and the dynamic behavior of this compound in solution. nih.gov

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, methanol, or chloroform), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space in a solvated environment and the study of how solvent molecules arrange themselves around the solute.

For this compound, MD simulations could reveal how different solvents influence the equilibrium between the gauche and anti conformers. Polar solvents might disrupt intramolecular hydrogen bonds, potentially favoring more extended conformations. The simulations can also provide insights into the formation and lifetime of hydrogen bonds between the solute and solvent molecules. For instance, the Boc carbonyl oxygen and the amide N-H group can form hydrogen bonds with protic solvents. The fluorine atom can also participate in weaker interactions with solvent molecules. This detailed understanding of solvation is crucial, as solvent choice can significantly impact reaction rates and outcomes. researchgate.net

Advanced Spectroscopic Characterization Techniques for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for the structural and stereochemical analysis of organic molecules like N-Boc-2-fluoro-1-phenylethanamine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the complete structural assignment of this compound. Each nucleus provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, characteristic signals would include those from the phenyl ring protons, the methine (CH) and methylene (B1212753) (CH₂) protons of the ethylamine (B1201723) backbone, the N-H proton of the carbamate (B1207046), and the nine equivalent protons of the tert-butyl (Boc) group. libretexts.org The chemical shifts are influenced by neighboring electronegative atoms (N, O, F) and aromatic ring currents. The signal for the N-H proton is often broad and its position can vary depending on solvent and concentration. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals would correspond to the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the aromatic carbons (125-140 ppm), and the aliphatic carbons of the ethylamine chain. researchgate.net The carbon bonded to fluorine will appear as a doublet due to one-bond ¹³C-¹⁹F coupling.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides a clean spectrum due to the 100% natural abundance of the ¹⁹F isotope and the absence of other fluorine atoms in most organic molecules. huji.ac.ilbiophysics.org The spectrum for this compound would show a single multiplet, split by the adjacent methylene and methine protons. The wide chemical shift range of ¹⁹F NMR makes it very sensitive to the local electronic environment. nih.govazom.com

Expected ¹H and ¹³C NMR Data: While a specific experimental spectrum for this compound is not widely published, expected chemical shifts can be predicted based on data from similar structures like N-Boc-phenylethylamine and other fluorinated organic compounds. nih.govrsc.orgrsc.org

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Phenyl (C₆H₅) | 7.20 - 7.40 (m) | 126.0 - 139.0 | Complex multiplet for aromatic protons. Multiple signals for carbons. |

| CH (Benzylic) | ~4.9 - 5.1 (m) | ~53 - 56 | Methine proton adjacent to phenyl and nitrogen. |

| CH₂ (Fluoroethyl) | ~4.5 - 4.8 (m) | ~85 - 88 (d) | Methylene protons adjacent to fluorine. Carbon shows C-F coupling. |

| NH | ~5.0 - 5.5 (br s) | N/A | Broad singlet, chemical shift is solvent-dependent. |

| C=O (Boc) | N/A | ~155 | Carbonyl carbon of the carbamate. |

| C(CH₃)₃ (Boc) | N/A | ~80 | Quaternary carbon of the Boc group. |

| C(CH₃)₃ (Boc) | ~1.40 (s) | ~28.5 | Nine equivalent protons of the tert-butyl group. |

Note: Predicted values are based on analogous compounds. 'm' = multiplet, 'br s' = broad singlet, 's' = singlet, 'd' = doublet. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals from 1D spectra and for elucidating through-bond and through-space correlations. harvard.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, cross-peaks would be expected between the N-H proton and the benzylic CH proton, between the benzylic CH and the CH₂ protons, and between the CH₂ protons and the fluorine atom (visible in ¹H-¹⁹F COSY). This confirms the backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. ipb.pt It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For example, it would definitively link the proton signal at ~1.40 ppm to the methyl carbons of the Boc group at ~28.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This can establish connectivity across quaternary carbons and heteroatoms. Key correlations would be seen from the N-H proton to the carbonyl carbon and from the benzylic CH proton to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's conformation and stereochemistry. harvard.edu For example, NOE correlations between specific phenyl protons and the benzylic CH proton can help define the rotational conformation around the C-C bond.

Vibrational Spectroscopy (IR and Raman) for Conformational Analysis and Intermolecular Interactions

IR Spectroscopy: The IR spectrum is particularly useful for identifying key functional groups. For this compound, the following characteristic absorption bands would be expected:

N-H Stretch: A sharp band around 3300-3400 cm⁻¹, characteristic of a secondary amine within a carbamate. orgchemboulder.com

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ is a hallmark of the carbamate (Boc) carbonyl group. nih.gov

C-N Stretch: Found in the 1250-1335 cm⁻¹ region. orgchemboulder.com

C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region, indicative of the carbon-fluorine bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations typically give strong Raman signals. It is particularly sensitive to non-polar bonds and symmetric vibrations.

By analyzing shifts in these vibrational frequencies, researchers can gain insights into intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and study different stable conformations (conformers) of the molecule.

Interactive Data Table: Expected IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Carbamate) | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3010 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |

| C=O Stretch (Carbamate) | 1680 - 1710 | Strong |

| C-N Stretch | 1250 - 1335 | Medium |

| C-F Stretch | 1000 - 1100 | Strong |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Absolute Configuration Assignment

This compound possesses a stereocenter at the benzylic carbon (C1), meaning it exists as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques are essential for studying these chiral molecules. saschirality.org

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. Enantiomers will rotate light in equal but opposite directions. This technique can be used to determine the enantiomeric purity of a sample.

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. saschirality.org The resulting CD spectrum is unique to a specific enantiomer and its conformation. The phenyl group acts as a chromophore, and its interaction with the chiral center gives rise to characteristic CD signals (Cotton effects). osti.gov

By comparing the experimentally measured CD spectrum with spectra predicted by quantum mechanical calculations for both possible absolute configurations ((R) and (S)), the true absolute configuration of the enantiomer can be determined. mdpi.com This combined experimental and theoretical approach is a powerful tool for unambiguous stereochemical assignment in chiral molecules. rsc.org

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. cinz.nz The goal is to develop processes that are not only efficient in terms of yield but also minimize waste and environmental impact. For a molecule like N-Boc-2-fluoro-1-phenylethanamine, this involves moving away from traditional methods that may use hazardous reagents and generate significant byproducts. dovepress.com

Biocatalysis: One of the most promising avenues for sustainable synthesis is the use of enzymes. Biocatalysis offers highly selective and efficient transformations under mild conditions. nih.gov For the synthesis of chiral amines, enzymes such as transaminases, imine reductases, and amine dehydrogenases are of particular interest. mdpi.com These biocatalysts can facilitate the asymmetric synthesis of chiral amines with high enantioselectivity, which is crucial for the biological activity of many drug candidates. whiterose.ac.ukrsc.org The development of robust and reusable immobilized enzymes further enhances the economic and environmental viability of these processes. nih.gov For instance, the reductive amination of a corresponding ketone precursor using an engineered amine dehydrogenase could provide a direct and green route to the chiral amine core of this compound. nih.gov

Atom-Economical Approaches: The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to green synthesis. rsc.org Researchers are exploring catalytic methods that maximize the incorporation of all atoms from the starting materials into the final product. For the fluorination step, which is key to the synthesis of this compound, this means moving away from stoichiometric fluorinating agents that generate large amounts of waste. dovepress.com The development of catalytic asymmetric fluorination using safer and more efficient fluorine sources, such as potassium fluoride (B91410) or BF3·Et2O in the presence of a chiral catalyst, represents a significant step forward. nih.govacs.org These methods not only improve atom economy but also provide excellent control over stereochemistry.

| Approach | Key Advantages | Relevant Research Findings |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. nih.gov | Transaminases and imine reductases show great potential for the synthesis of chiral amines. mdpi.com Immobilized enzymes allow for catalyst reuse. whiterose.ac.uk |

| Catalytic Asymmetric Fluorination | High atom economy, use of safer fluorinating agents, excellent stereocontrol. nih.govacs.org | Chiral phase-transfer catalysts can be used with KF for the synthesis of β-fluoroamines. acs.org Chiral iodine catalysts enable asymmetric fluorination with BF3·Et2O. nih.gov |

| C-H Activation/Fluorination | Direct functionalization of C-H bonds, reducing the need for pre-functionalized substrates. | Palladium-catalyzed allylic C-H fluorination has been achieved under mild conditions, tolerating various functional groups. dovepress.com |

Integration of Flow Chemistry for Scalable and Controlled Synthesis

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. mt.comlabunlimited.com These benefits are particularly relevant for the production of this compound, where precise control over reaction parameters is crucial for achieving high yield and purity.

Enhanced Safety and Control: Flow reactors have a high surface-area-to-volume ratio, which allows for excellent heat transfer and precise temperature control. labunlimited.comfreactor.com This is especially important for potentially exothermic reactions, such as fluorination or reactions involving highly reactive intermediates. vapourtec.com The small reactor volume also minimizes the risks associated with handling hazardous reagents. mt.com By operating under pressure, solvents can be heated above their normal boiling points, which can significantly accelerate reaction rates. freactor.com

| Feature of Flow Chemistry | Advantage for Synthesis | Example Application |

| Precise Temperature Control | Improved selectivity and safety, especially for exothermic reactions. labunlimited.comfreactor.com | Fluorination reactions can be performed with greater control, minimizing side products. vapourtec.com |

| Enhanced Mixing | Faster reaction rates and better reproducibility. freactor.com | Rapid mixing of reagents can be crucial for reactions with fast kinetics. |

| Scalability | Straightforward scale-up by extending run time or parallelization. labunlimited.com | Production of larger quantities of this compound without re-optimizing reaction conditions. |

| Automation & Integration | Continuous production, real-time monitoring, and process optimization. mt.comrsc.org | A multi-step synthesis can be run continuously with in-line analysis to ensure product quality. durham.ac.uk |

Computational Design and Optimization of Fluorinated Chiral Amines via Machine Learning Approaches

The integration of computational chemistry and machine learning is revolutionizing the way catalysts and synthetic routes are designed and optimized. chemrxiv.orgnih.gov These in silico approaches can significantly accelerate the discovery of new and improved methods for synthesizing complex molecules like this compound.

Catalyst Design and Screening: Computational models can be used to predict the performance of a catalyst for a specific reaction, such as an asymmetric fluorination or amination. chemrxiv.orgnih.gov By simulating the transition states of a reaction with different catalysts, researchers can identify promising candidates before they are synthesized and tested in the lab. This can save considerable time and resources. Machine learning algorithms can be trained on existing experimental data to predict the enantioselectivity of a reaction with a new catalyst or substrate. nih.gov For the synthesis of this compound, this could involve designing a chiral ligand for a metal catalyst that favors the formation of the desired enantiomer.

Reaction Optimization and Prediction: Machine learning models can also be used to optimize reaction conditions, such as temperature, solvent, and reagent concentrations. pku.edu.cn By analyzing large datasets of reaction outcomes, these models can identify complex relationships that may not be apparent to a human chemist. This can lead to the discovery of novel reaction conditions that improve yield, selectivity, or sustainability. Furthermore, computational tools can predict the physicochemical properties and potential metabolic fate of fluorinated compounds, which is valuable information for drug discovery and development. emerginginvestigators.orgacs.org

| Computational Approach | Application in Synthesis | Potential Impact on this compound Synthesis |

| Quantum Chemistry (e.g., DFT) | Calculating reaction energies and transition state structures. chapman.educhapman.edu | Understanding the mechanism of fluorination and predicting catalyst performance. |

| Machine Learning (e.g., Random Forest, Neural Networks) | Predicting reaction outcomes, enantioselectivity, and optimizing conditions. nih.govpku.edu.cn | Accelerating the discovery of optimal catalysts and reaction parameters. |

| Molecular Dynamics Simulations | Modeling ligand-receptor binding and conformational analysis. chapman.educhapman.edu | Designing fluorinated amines with improved biological activity and properties. |

The future of synthesizing this compound and other valuable fluorinated chiral amines lies at the intersection of these emerging research areas. By embracing sustainable practices, leveraging the power of flow chemistry, and harnessing the predictive capabilities of computational tools, the chemical community is poised to develop the next generation of synthetic methods that are not only more efficient and cost-effective but also safer and more environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.